molecular formula C9H10O3 B1595616 Methyl 3-(hydroxymethyl)benzoate CAS No. 67853-03-6

Methyl 3-(hydroxymethyl)benzoate

Cat. No. B1595616
CAS RN: 67853-03-6
M. Wt: 166.17 g/mol
InChI Key: FGOQWQMPNSYDBL-UHFFFAOYSA-N
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Patent
US08536198B2

Procedure details

A solution of 3-(methoxycarbonyl)benzoic acid (1.05 g, 5.83 mmol) in THF (25 mL) was cooled to 0° C., and then treated with the dropwise addition of 2.0 M borane-methylsulfide complex in THF (14.57 mL, 29.1 mmol) at a rate which did not allow the temperature to exceed 5° C. The mixture was stirred at 0° C. for 15 minutes, and then allowed to warm to room temperature where it stirred for 4 hours. After this time, the reaction was cooled to 0° C. and then quenched with the addition of small pieces of ice, causing vigorous gas evolution. When gas evolution had ceased, the mixture was diluted with brine and extracted 3× with ethyl acetate. The combined organic phases were washed 3× with diluted bleach to remove residual methyl sulfide, 3× with saturated sodium carbonate to remove any unreacted acid, 1× with water, 1× with brine, dried over sodium sulfate and then concentrated in vacuo to yield the methyl 3-(hydroxymethyl)benzoate (845 mg, 5.09 mmol, 87% yield) as a colorless oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
14.57 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](O)=[O:9])=[O:4]>C1COCC1>[OH:9][CH2:8][C:7]1[CH:6]=[C:5]([CH:13]=[CH:12][CH:11]=1)[C:3]([O:2][CH3:1])=[O:4]

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
COC(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.57 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to exceed 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature where it
STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with the addition of small pieces of ice
ADDITION
Type
ADDITION
Details
the mixture was diluted with brine
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed 3×
ADDITION
Type
ADDITION
Details
with diluted bleach
CUSTOM
Type
CUSTOM
Details
to remove residual methyl sulfide, 3× with saturated sodium carbonate
CUSTOM
Type
CUSTOM
Details
to remove any unreacted acid, 1× with water, 1× with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCC=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.09 mmol
AMOUNT: MASS 845 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.